molecular formula C29H32Cl2N4O3S3 B15207464 7,7'-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) CAS No. 343372-32-7

7,7'-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol)

Cat. No.: B15207464
CAS No.: 343372-32-7
M. Wt: 651.7 g/mol
InChI Key: GSLDSCKRJXWRLB-UHFFFAOYSA-N
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Description

The compound "7,7'-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol)" is a macrocyclic ligand featuring a 16-membered heterocyclic core (1,7,13-trithia-4,10-diazacyclohexadecane) substituted with two 5-chloroquinolin-8-ol moieties and a hydroxyl group. While direct crystallographic or spectral data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds IIi and IIj in ) highlight the significance of macrocyclic frameworks in bioinorganic and medicinal chemistry .

Properties

CAS No.

343372-32-7

Molecular Formula

C29H32Cl2N4O3S3

Molecular Weight

651.7 g/mol

IUPAC Name

4,10-bis(5-chloro-8-hydroxyquinolin-7-yl)-1,7,13-trithia-4,10-diazacyclohexadecan-5-ol

InChI

InChI=1S/C29H32Cl2N4O3S3/c30-21-16-23(28(37)26-19(21)4-1-6-32-26)34-8-13-39-11-3-12-40-15-10-35(25(36)18-41-14-9-34)24-17-22(31)20-5-2-7-33-27(20)29(24)38/h1-2,4-7,16-17,25,36-38H,3,8-15,18H2

InChI Key

GSLDSCKRJXWRLB-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN(CCSCC(N(CCSC1)C2=CC(=C3C=CC=NC3=C2O)Cl)O)C4=CC(=C5C=CC=NC5=C4O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) typically involves multiple steps, starting with the preparation of the quinoline derivatives. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize efficiency and scalability. These methods may involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline compounds .

Scientific Research Applications

7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting cellular processes, while the trithia-diazacyclohexadecane moiety can chelate metal ions, affecting enzymatic activities and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfur- and nitrogen-containing macrocycles. Key structural and functional analogs include:

Table 1: Structural Comparison with Analogous Compounds

Feature 7,7'-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj)
Core Structure 16-membered macrocycle (1,7,13-trithia-4,10-diazacyclohexadecane) Tetracyclic system (3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecene) Tetracyclic system (3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecene)
Substituents Two 5-chloroquinolin-8-ol groups; one hydroxyl group 4-Methoxyphenyl group 4-Hydroxyphenyl group
Heteroatoms 3 sulfur, 2 nitrogen, 1 oxygen (core); additional O/N from quinoline 2 sulfur, 1 nitrogen (core); O from methoxy 2 sulfur, 1 nitrogen (core); O from hydroxy
Potential Applications Metal chelation, antimicrobial agents Not specified in evidence; inferred bioactivity from aromatic substituents Not specified in evidence; inferred bioactivity from phenolic group

Key Differences:

Macrocyclic vs. Tetracyclic Framework : The 16-membered macrocycle in the target compound allows for larger metal ion coordination compared to the rigid tetracyclic systems of IIi and IIj, which may limit their flexibility and binding selectivity .

Substituent Effects: The 5-chloroquinolin-8-ol groups enhance π-π stacking and metal-binding capacity, whereas the methoxy/hydroxy phenyl groups in IIi/IIj prioritize hydrogen bonding and solubility.

Heteroatom Arrangement: The trithia-diaza core provides multiple soft (S) and borderline (N) donor sites, favoring transition-metal binding, while IIi/IIj’s dithia-aza cores are better suited for smaller ions like Cu²⁺ or Zn²⁺.

Research Findings and Methodological Insights

While direct studies on the target compound are lacking, insights can be extrapolated:

  • Structural Analysis : Programs like SHELXL () are critical for refining complex macrocycles, particularly for resolving sulfur and nitrogen positional disorders common in such systems .
  • Spectral Trends: Analogous compounds (IIi/IIj) rely on NMR and IR to confirm substituent identity and hydrogen-bonding networks . The target compound’s hydroxyl and chloroquinoline groups would exhibit distinct O–H and C–Cl stretching vibrations.
  • Biological Relevance: Quinoline derivatives are known for antimalarial and anticancer activity, suggesting the target compound’s 5-chloro groups may enhance bioactivity compared to IIi/IIj’s phenyl derivatives .

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